7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H17FO4. It is a member of the chromen-2-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a chromen-2-one core structure.
Preparation Methods
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 4-methylcoumarin, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and phenylacetic acid to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 4-methylcoumarin to form the chromen-2-one core structure.
Esterification: The final step involves esterification of the chromen-2-one core with 2-oxoethoxy group to yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yield and purity.
Chemical Reactions Analysis
7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one include:
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: This compound has a similar structure but lacks the phenyl group at the 4-position.
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: This compound is similar but lacks the methyl group at the 8-position.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H17FO4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H17FO4/c1-15-22(28-14-21(26)17-7-9-18(25)10-8-17)12-11-19-20(13-23(27)29-24(15)19)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
NXQBCNXOSKBWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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